
4-Isopropyl-2-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-2-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of an isopropyl group and a trifluoromethyl group attached to the benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-(trifluoromethyl)benzoic acid can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method utilizes boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . Another method involves radical trifluoromethylation, which introduces the trifluoromethyl group into the aromatic ring through radical intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropyl-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-2-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins. These interactions can modulate biological pathways and result in specific pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the isopropyl group.
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Contains a hydroxyl group instead of an isopropyl group.
Uniqueness
4-Isopropyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the isopropyl and trifluoromethyl groups, which can significantly influence its chemical and biological properties
Eigenschaften
IUPAC Name |
4-propan-2-yl-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-6(2)7-3-4-8(10(15)16)9(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNHSJURFHRYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
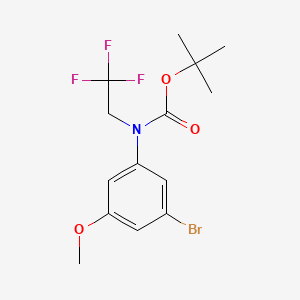
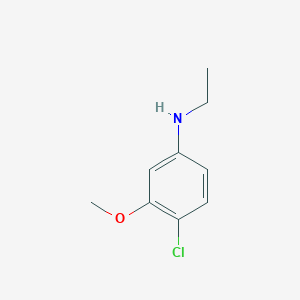
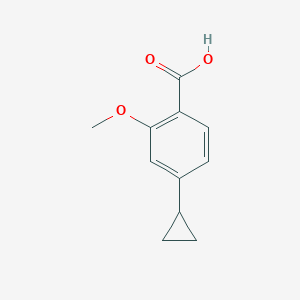
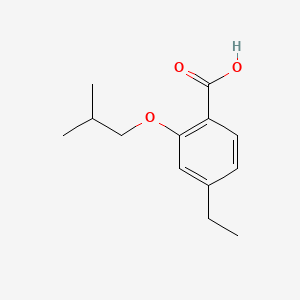
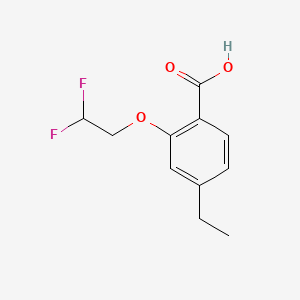
![3-(Cyclohexylmethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213450.png)
![3-Isobutoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213457.png)
![3-(2-Methoxyethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213474.png)
![3-Ethoxy-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213480.png)
![2'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213483.png)
![3'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213498.png)
![3'-(Trifluoromethoxy)-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213499.png)
![3'-Chloro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213505.png)
![3'-Methoxy-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213510.png)
